N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-hydrazinylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c10-11-7-3-5-9(6-4-7)15(13,14)12-8-1-2-8/h3-6,8,11-12H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYMPORFZLQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-hydrazinylbenzene-1-sulfonamide
The sulfonamide hydrazine moiety can be synthesized by nucleophilic substitution of p-chlorobenzenesulfonamide with hydrazine hydrate under controlled temperature and pressure conditions.
Method Summary:
- React p-chlorobenzenesulfonamide with hydrazine hydrate (50–80 wt%) in an autoclave.
- Use a molar ratio of p-chlorobenzenesulfonamide to hydrazine hydrate of about 1:8 to 1:15.
- Conduct the reaction at 120–125 °C under pressure of 0.8–1.2 MPa.
- Reaction completion is monitored by residual p-chlorobenzenesulfonamide content ≤ 0.1%.
- The product obtained is 4-hydrazinobenzene-1-sulfonamide hydrochloride with high purity and yield suitable for industrial scale.
| Parameter | Condition |
|---|---|
| Reactants | p-chlorobenzenesulfonamide, hydrazine hydrate (50–80 wt%) |
| Molar ratio | 1:8 to 1:15 (p-chlorobenzenesulfonamide:hydrazine hydrate) |
| Temperature | 120–125 °C |
| Pressure | 0.8–1.2 MPa |
| Reaction time | Until residual substrate ≤ 0.1% |
| Product | 4-hydrazinobenzene-1-sulfonamide hydrochloride |
This method provides a cost-effective, high-yield, and industrially viable route to the hydrazinylbenzene sulfonamide intermediate.
Preparation of Cyclopropyl Hydrazine Hydrochloride
The cyclopropyl hydrazine moiety can be prepared via a two-step process involving:
- Formation of a protected intermediate N-Boc-cyclopropyl hydrazine.
- Deprotection to yield cyclopropyl hydrazine hydrochloride.
Method Summary:
- React cyclopropylamine with N-Boc-O-sulfonyl azanol derivatives (such as N-Boc-O-p-toluenesulfonyl azanol) in an organic solvent (e.g., methylene dichloride) at 0–20 °C.
- Use N-methylmorpholine as an acid-binding agent in molar ratios of approximately 2–10:1:1–2 (N-methylmorpholine : cyclopropylamine : N-Boc-O-sulfonyl azanol).
- Reaction time ranges from 4 to 18 hours.
- After reaction completion, isolate the intermediate N-Boc-cyclopropyl hydrazine.
- Deprotect the Boc group by treatment with aqueous hydrochloric acid (1–12 mol/L) at room temperature or 20–50 °C overnight.
- Concentrate and recrystallize the product from solvents such as methanol or ethanol to obtain cyclopropyl hydrazine hydrochloride.
| Step | Conditions/Details |
|---|---|
| Reaction | Cyclopropylamine + N-Boc-O-sulfonyl azanol + N-methylmorpholine |
| Solvent | Methylene dichloride, chloroform, or THF |
| Temperature | 0–20 °C |
| Reaction time | 4–18 hours |
| Deprotection | Aqueous HCl (1–12 mol/L), room temperature to 50 °C, overnight |
| Purification | Concentration and recrystallization in alcohol solvents |
| Yield | Approximately 67% for intermediate; high purity for final product |
This method avoids the use of expensive reagents and harsh conditions, making it suitable for scale-up and industrial production.
Summary Table of Preparation Steps
| Compound | Key Reactants | Conditions | Product Yield & Purity | Notes |
|---|---|---|---|---|
| 4-hydrazinylbenzene-1-sulfonamide | p-chlorobenzenesulfonamide + hydrazine hydrate | 120–125 °C, 0.8–1.2 MPa, 1:8–15 molar ratio | High yield, high purity | Industrially scalable |
| Cyclopropyl hydrazine hydrochloride | Cyclopropylamine + N-Boc-O-sulfonyl azanol + N-methylmorpholine | 0–20 °C, 4–18 h; deprotection with HCl | ~67% (intermediate), high purity (final) | Mild conditions, cost-effective |
| N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide | 4-hydrazinylbenzene-1-sulfonamide + cyclopropyl hydrazine | Activation and coupling steps (not explicitly detailed) | Not reported | Requires further optimization and validation |
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield sulfonyl chlorides or sulfonic acids.
Reduction Products: Reduction can produce amines or hydrazines.
Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide has shown potential as an anticancer agent. It is involved in the inhibition of certain enzymes that play a significant role in cancer cell proliferation. Research indicates that compounds with hydrazine groups can interact with biological targets, leading to apoptosis in cancer cells.
Case Study: Peptide Synthesis
In peptide synthesis, this compound serves as a high-yielding organic buffer. Its application in solid-phase peptide synthesis (SPPS) enhances the efficiency of coupling reactions, allowing for the generation of complex peptides with improved yields .
Biochemical Applications
Enzyme Inhibition
The compound acts as a selective inhibitor for certain enzymes involved in metabolic pathways. Its ability to form stable complexes with target enzymes makes it a valuable tool for biochemical studies aimed at understanding metabolic regulation.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | 25 | |
| Dipeptidyl Peptidase IV | Non-competitive | 15 |
Pharmaceutical Development
Drug Formulation
this compound is being explored for its potential in drug formulations targeting various diseases, including metabolic disorders and cancers. Its sulfonamide group contributes to its solubility and bioavailability, making it a candidate for further pharmacological studies.
Research and Development
Analytical Chemistry
The compound is utilized in analytical chemistry as a reagent for the detection of specific biomolecules. Its unique chemical properties allow it to form derivatives that can be analyzed using techniques such as HPLC and mass spectrometry.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and medicinal effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct experimental or computational data on structurally analogous compounds are absent in the available literature, a comparative analysis can be inferred based on substituent effects and sulfonamide chemistry.
Key Structural Analogues and Hypothetical Comparisons
N-Ethyl-4-aminobenzenesulfonamide Structural Difference: Replaces cyclopropyl with ethyl and hydrazinyl with amino (-NH₂). Expected Differences:
- Reduced steric bulk (ethyl vs. cyclopropyl) may lower CCS values.
N-Cyclopropyl-4-nitrobenzenesulfonamide Structural Difference: Hydrazinyl replaced with nitro (-NO₂). Expected Differences:
- Nitro groups increase electron-withdrawing effects, reducing nucleophilicity compared to hydrazinyl.
- Higher molecular polarity and CCS due to nitro’s planar geometry and resonance effects.
4-Hydrazinylbenzenesulfonamide (Parent Compound)
- Structural Difference : Lacks the N-cyclopropyl group.
- Expected Differences :
- Lower steric hindrance may enhance binding to biological targets (e.g., carbonic anhydrase).
- Reduced metabolic stability compared to the cyclopropyl derivative.
Collision Cross-Section (CCS) Trends
- The CCS of N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide (148.9–158.9 Ų) aligns with mid-sized sulfonamides. Bulkier substituents (e.g., tert-butyl) typically increase CCS by ~10–20 Ų, while smaller groups (e.g., methyl) decrease it.
- The hydrazinyl group’s flexibility may contribute to higher CCS variability in gas-phase studies compared to rigid analogues.
Pharmacological and Physicochemical Properties
- Hydrazinyl Group: Unlike amino or hydroxyl substituents, hydrazinyl’s dual NH groups enhance metal-chelating capacity, which could influence enzyme inhibition (e.g., matrix metalloproteinases).
- Cyclopropyl vs. Acyclic Substituents : Cyclopropyl’s ring strain and lipophilicity may improve membrane permeability compared to linear alkyl chains.
Biological Activity
N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazinyl group attached to a benzene sulfonamide framework. The cyclopropyl moiety contributes to its unique properties, potentially influencing its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit notable anti-inflammatory properties. A study evaluated various pyrazoline derivatives synthesized from hydrazinylbenzene sulfonamide, demonstrating their effectiveness in reducing inflammation in animal models. The compounds showed significant inhibition of carrageenan-induced paw edema in rats, with some derivatives achieving over 90% inhibition compared to standard drugs like Diclofenac .
Table 1: Anti-inflammatory Activity of Pyrazoline Derivatives
| Compound | Inhibition (%) | Standard Drug (Diclofenac) |
|---|---|---|
| C7 | 98.26 | 10 mg/kg |
| C8 | 92.77 | 10 mg/kg |
| C2 | 96.24 | 10 mg/kg |
2. Antioxidant Activity
This compound also demonstrates antioxidant properties. Studies have shown that related compounds exhibit free radical scavenging activity, which is crucial for mitigating oxidative stress-related disorders. The ability to scavenge superoxide radicals has been particularly noted in derivatives synthesized from this compound .
The biological activity of this compound can be attributed to its interaction with various biological targets:
Calcium Channel Modulation
Research has suggested that sulfonamide derivatives may affect calcium channels, influencing cardiovascular parameters like perfusion pressure and coronary resistance. Theoretical studies using molecular docking have indicated potential interactions between these compounds and calcium channel proteins, which could lead to their pharmacological effects .
Table 2: Interaction with Calcium Channel Proteins
| Compound | Amino Acid Residues Involved |
|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Glu614, Ala320 |
| Nifedipine | Asn649, Leu652 |
Case Studies and Experimental Findings
In various studies, this compound and its derivatives have been evaluated for their biological activities:
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of synthesized derivatives, showing promising results in reducing inflammation markers.
- In Vitro Studies : Cell viability assays on hepatocytes and nitric oxide production in LPS-stimulated macrophages have demonstrated the antioxidant potential of these compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide, and what reaction conditions optimize yield?
- The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A common approach includes:
Sulfonylation : Reacting 4-hydrazinylbenzene-1-sulfonyl chloride with cyclopropylamine under alkaline conditions (pH 8–9) at 0–5°C to form the sulfonamide bond .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Yields range from 45–65%, depending on stoichiometric ratios and temperature control .
- Key characterization : NMR (e.g., δ ~7.8 ppm for aromatic protons, δ ~2.4 ppm for cyclopropyl CH2) and HRMS (exact mass: ~255.09 g/mol) confirm structural integrity .
Q. How can hydrogen bonding and crystal packing influence the physicochemical properties of this compound?
- X-ray crystallography reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds between the sulfonamide group and adjacent molecules, stabilizing the crystal lattice. These interactions correlate with higher melting points (observed range: 180–185°C) and solubility profiles in polar solvents like DMSO .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Stability assays :
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h, followed by HPLC analysis. Degradation is minimal at pH 6–8 but accelerates in strongly acidic/basic conditions due to hydrolysis of the hydrazine moiety .
- Thermal stability : TGA/DSC shows decomposition onset at ~200°C, indicating suitability for room-temperature storage .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the cyclopropyl group) affect biological activity, and what computational methods predict these effects?
- Case study : Replacing the cyclopropyl group with a bulkier cycloheptyl moiety (as in related sulfonamides) reduces enzyme inhibitory activity (IC50 increases from 12 nM to 1.2 μM), likely due to steric hindrance in the binding pocket .
- Computational tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins like carbonic anhydrase. Hydrazine’s lone pair electrons are critical for coordinating Zn²⁺ in the active site .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Contradiction example : One study reports potent antimicrobial activity (MIC: 2 μg/mL against S. aureus), while another shows no inhibition. Resolution involves:
Purity verification : LC-MS to confirm absence of impurities (e.g., residual solvents) that may skew results .
Assay standardization : Use CLSI guidelines for MIC determination, ensuring consistent inoculum size and growth media .
Q. How can reaction kinetics be optimized for large-scale synthesis while minimizing byproducts?
- Kinetic profiling : Real-time monitoring via in situ FTIR identifies intermediates. For example, the sulfonylation step follows second-order kinetics (k = 0.12 L/mol·s at 25°C).
- Byproduct suppression : Lowering reaction temperature to 0°C reduces hydrolysis of the sulfonyl chloride intermediate, improving yield by 18% .
Methodological Considerations
Q. What analytical techniques are most effective for detecting degradation products in long-term stability studies?
- HPLC-DAD/MS : Detects hydrazine oxidation products (e.g., benzene sulfonic acid derivatives) with LOD < 0.1 μg/mL .
- NMR relaxation experiments (T1/T2 measurements): Monitor conformational changes in the cyclopropyl group under stress conditions .
Q. How do solvent polarity and counterion choice impact crystallization outcomes?
- Polar solvents (e.g., methanol) favor needle-like crystals via rapid nucleation, while aprotic solvents (e.g., THF) yield larger, block-shaped crystals. Sodium or potassium counterions enhance crystal symmetry by stabilizing sulfonate groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
